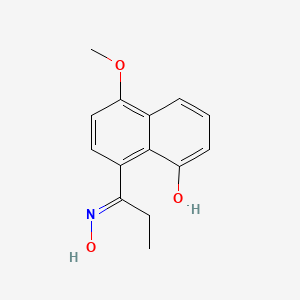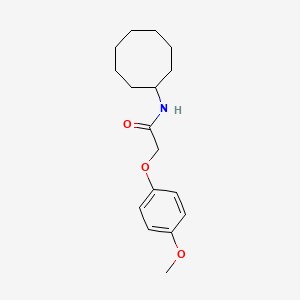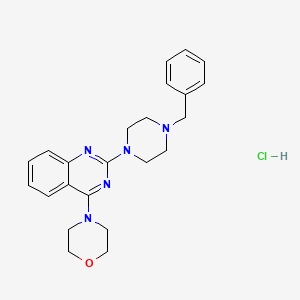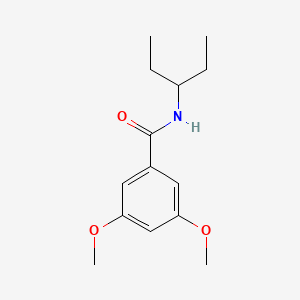
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime, also known as HNPAO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. HNPAO is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to bind to amyloid-beta plaques in the brain, making it a potential diagnostic tool for Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential therapeutic benefits.
Orientations Futures
There are several future directions for research on 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs to treat inflammatory and cancerous conditions. Another direction is to explore its potential use as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime.
Méthodes De Synthèse
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime can be synthesized through the reaction of 8-hydroxy-4-methoxy-1-naphthyl-1-propanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions. 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
8-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methoxynaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-11(15-17)9-7-8-13(18-2)10-5-4-6-12(16)14(9)10/h4-8,16-17H,3H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCFPOOJNKYSQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C2C(=C(C=C1)OC)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C2C(=C(C=C1)OC)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methoxynaphthalen-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
